Structural Differentiation: 3-Bromobenzyl vs. 4-Bromobenzyl Isomer in Crystallographic Lattice Parameters
The positional isomerism between 3-bromobenzyl and 4-bromobenzyl substitution on the trioxabicyclo[2.2.2]octane scaffold produces distinct solid-state packing arrangements. The 4-bromo analog (para-isomer) has been crystallographically characterized at 120 K, crystallizing in monoclinic space group P2(1)/n (No. 14) with Z=4, and lattice parameters a=6.019(5) Å, b=20.990(5) Å, c=9.915(2) Å, and β=101.29(1)° [1]. The 3-bromo analog (meta-isomer, CAS 951885-61-3) is predicted to exhibit different crystal packing due to altered dipole orientation and steric constraints imposed by the meta-substitution geometry . These crystallographic differences are relevant for applications requiring specific solid-state properties, polymorph control, or co-crystal engineering.
| Evidence Dimension | Crystal structure: lattice parameters |
|---|---|
| Target Compound Data | Crystal structure data not experimentally reported in accessible literature |
| Comparator Or Baseline | 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (para-isomer): monoclinic, P2(1)/n, Z=4, a=6.019(5) Å, b=20.990(5) Å, c=9.915(2) Å, β=101.29(1)° at 120 K |
| Quantified Difference | Qualitative difference in crystal packing; exact lattice parameters for target compound not experimentally reported |
| Conditions | Low-temperature X-ray diffraction (120 K) for comparator; target compound data unavailable |
Why This Matters
Differences in solid-state packing affect solubility, dissolution rate, and formulation stability, which are critical considerations for procurement in pharmaceutical development and materials science applications.
- [1] Loiten MS, Glogard C, Klaveness J, Fjaertoft B. Synthesis and crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. Journal of Chemical Crystallography. 1999;29(4):493-496. View Source
